2-Cianopiridina

Descripción general

Descripción

Cathepsin K is a lysosomal cysteine protease found in osteoclasts whose elevated activity has been linked to the formation of osteoporosis and arthritis. 2-cyano-Pyrimidine is a cathepsin K inhibitor whose basic structure and derivatives are being studied for the treatment of osteoporosis. 2-cyano-Pyrimidine has an IC50 value of 170 nM for inhibition of cathepsin K.

Aplicaciones Científicas De Investigación

Síntesis de fármacos farmacéuticos

2-Cianopiridina es un intermedio clave en la síntesis de varios fármacos farmacéuticos. Se encuentra en medicamentos como los agentes anti-VIH, los depresores del SNC y los fármacos para el hipertiroidismo. La versatilidad del compuesto en la síntesis de fármacos se deriva de su núcleo de pirimidina, que es una estructura fundamental en muchos productos farmacéuticos .

Investigación antiviral

Estudios recientes han destacado el potencial de los derivados de this compound en la investigación antiviral, particularmente contra el SARS-CoV-2. Los estudios computacionales sugieren que estos derivados pueden inhibir proteínas clave del virus, lo que indica una vía prometedora para el desarrollo de nuevos fármacos antivirales .

Recubrimientos antimicrobianos

This compound y sus derivados se utilizan en la fabricación de películas antimicrobianas en varios materiales, incluidos los implantes médicos. Estos recubrimientos son efectivos debido a su capacidad para formar estructuras poliméricas e interactuar covalentemente con grupos funcionales superficiales, proporcionando una barrera contra la colonización microbiana .

Nanotecnología

En el campo de la nanotecnología, this compound se utiliza en el desarrollo de nanogeles para la administración de fármacos. Estos nanogeles pueden encapsular fármacos, lo que permite la administración dirigida y la liberación controlada, lo cual es particularmente beneficioso en el tratamiento de enfermedades crónicas .

Producción biotecnológica

El compuesto también participa en la producción biotecnológica de estatinas, una clase de fármacos que reducen los niveles de colesterol. Los avances en la bioquímica y la genética de los microorganismos productores de estatinas han permitido el uso de this compound en los procesos de producción de estatinas como la pravastatina .

Obstetricia y Ginecología

Pravastatina, derivada de this compound, se ha estudiado por su papel en la prevención de la preeclampsia, una condición en el embarazo caracterizada por presión arterial alta. La investigación indica que el tratamiento con pravastatina puede reducir significativamente la incidencia de preeclampsia y el parto prematuro .

Mecanismo De Acción

Target of Action

2-Cyanopyrimidine, also known as Provastatin, primarily targets the cysteine protease cathepsin K . This enzyme plays a crucial role in various biological processes, including bone resorption and tumor progression .

On the other hand, Provastatin is a specific inhibitor of hepatic HMG-CoA reductase in humans . This enzyme plays a key role in cholesterol biosynthesis, making it a primary target for cholesterol-lowering drugs .

Mode of Action

2-Cyanopyrimidine acts as a potent and non-selective inhibitor of cysteine protease cathepsin K, with an IC50 of 170 nM . By inhibiting this enzyme, 2-Cyanopyrimidine can effectively reduce the activity of cathepsin K, thereby influencing the processes it is involved in .

Provastatin, on the other hand, works by competitively inhibiting HMG-CoA reductase . This inhibition reduces cholesterol biosynthesis, leading to an increase in the number of LDL receptors and a subsequent decrease in plasma LDL cholesterol levels .

Biochemical Pathways

Given its role as a cathepsin k inhibitor, it is likely to affect pathways related to bone resorption and tumor progression .

Provastatin affects the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, it reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This leads to a decrease in intracellular cholesterol, inducing the expression of LDL receptors and increasing the uptake of LDL from the blood .

Pharmacokinetics

It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells .

Provastatin is rapidly absorbed after oral administration, with a bioavailability of 17% . It undergoes minimal metabolism in the liver and is eliminated through both hepatic and renal routes . The half-life of pravastatin is relatively short, less than 5 hours .

Result of Action

The molecular and cellular effects of 2-Cyanopyrimidine’s action are largely dependent on its inhibition of cathepsin K. By reducing the activity of this enzyme, 2-Cyanopyrimidine can potentially influence various biological processes, including bone resorption and tumor progression .

Provastatin’s action results in a significant reduction in plasma LDL cholesterol levels, which can help prevent cardiovascular disease .

Safety and Hazards

Direcciones Futuras

Pravastatin has been studied for its efficacy and safety in the prophylaxis and treatment of preeclampsia . The use of pravastatin in preeclampsia reduced the incidence of preeclampsia by 61% and premature birth by 45% . Further studies are required to establish the pharmacokinetic-pharmacodynamic relationships of pravastatin and to provide optimal therapeutic efficacy for various types of patients with hypercholesterolemia .

Análisis Bioquímico

Biochemical Properties

2-Cyanopyrimidine interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions .

Cellular Effects

2-Cyanopyrimidine has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2-Cyanopyrimidine is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Cyanopyrimidine can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Cyanopyrimidine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Cyanopyrimidine is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

2-Cyanopyrimidine is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Cyanopyrimidine and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

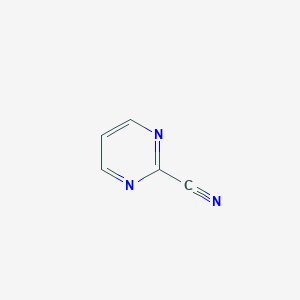

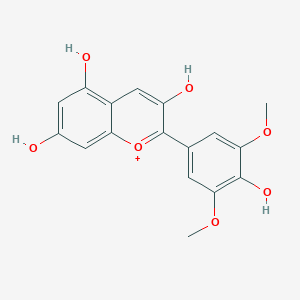

IUPAC Name |

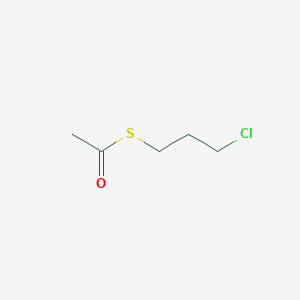

pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-4-5-7-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHQNAXFIODVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864466 | |

| Record name | Pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-23-0 | |

| Record name | 2-Pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)